Home > Products > Screening Compounds P73099 > Clodronate disodium
Clodronate disodium - 22560-50-5

Clodronate disodium

Catalog Number: EVT-263868
CAS Number: 22560-50-5
Molecular Formula: CH4Cl2NaO6P2
Molecular Weight: 267.88 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clodronate disodium, also known as dichloromethylene diphosphonate, is a synthetic compound belonging to the bisphosphonate class of drugs. [, ] Bisphosphonates are a group of drugs that prevent the loss of bone mass. [] They are structurally similar to pyrophosphate, a naturally occurring compound involved in bone metabolism. [] While not typically categorized as a drug in a research context, clodronate disodium serves as a valuable tool in various scientific investigations. It is particularly recognized for its ability to modulate the activity of macrophages, cells crucial to the immune system and implicated in numerous physiological and pathological processes. [, , , ]

Sodium Etidronate

Compound Description: Sodium etidronate (ethane hydroxydiphosphonate) is a bisphosphonate that acts as a potent inhibitor of osteoclastic bone resorption. It has been used to treat hypercalcemia associated with malignancy. []

Aminohydroxypropylidene Diphosphonate

Compound Description: Aminohydroxypropylidene diphosphonate is another bisphosphonate investigated for its ability to treat tumor-induced hypercalcemia. It has demonstrated effectiveness both intravenously and orally. []

Relevance: Similar to clodronate disodium, aminohydroxypropylidene diphosphonate belongs to the bisphosphonate class of drugs and shares its mechanism of action. Both compounds are used to manage hypercalcemia associated with malignancy, although their availability and specific clinical applications may differ. []

Calcium Ethylenediamine Tetramethylene Phosphonate (Ca-EDTMP)

Compound Description: Calcium ethylenediamine tetramethylene phosphonate (Ca-EDTMP) is a compound investigated for its potential in preventing and treating osteoporosis. Studies suggest that Ca-EDTMP can prevent bone loss and inhibit bone resorption. []

Relevance: While not a bisphosphonate like clodronate disodium, Ca-EDTMP exhibits similar therapeutic effects on bone metabolism. Both compounds act to prevent bone loss, highlighting their potential application in managing bone-related disorders. []

Zoledronate

Compound Description: Zoledronate is a bisphosphonate used to manage pain associated with cancer bone metastasis. It has demonstrated efficacy in providing pain relief and improving physical movement in patients with this condition. []

Source and Classification

Clodronate disodium is synthesized from phosphonous acid derivatives and halogenated hydrocarbons. It belongs to the class of bisphosphonates, characterized by their high affinity for hydroxyapatite in bone tissue, which allows them to effectively target osteoclasts—the cells responsible for bone resorption .

Synthesis Analysis

The synthesis of clodronate disodium involves several key steps:

  1. Preparation of Clodronic Acid: The synthesis begins with the reaction of triethyl phosphate and dibromomethane. The process includes:
    • Methylenation: Heating triethyl phosphate with dibromomethane at approximately 180-190 °C for several hours.
    • Chlorination: Adding hypochlorous acid to the resulting product under controlled conditions.
    • Acid Hydrolysis: Treatment with hydrochloric acid to yield clodronic acid.
    • Salification: Neutralizing clodronic acid with sodium hydroxide to form clodronate disodium .
  2. Crystallization: Clodronate disodium can be crystallized from an aqueous solution using water-soluble organic solvents like ethanol or methanol. This process involves gradually lowering the temperature while stirring, allowing the compound to crystallize as the tetrahydrate form .
Molecular Structure Analysis

Clodronate disodium has a complex molecular structure represented by the empirical formula C2H2Cl2Na2O6P24H2O\text{C}_2\text{H}_2\text{Cl}_2\text{Na}_2\text{O}_6\text{P}_2\cdot 4\text{H}_2\text{O}. The presence of two chlorine atoms and two phosphonate groups contributes to its effectiveness in inhibiting bone resorption. The tetrahydrate form indicates that it contains four water molecules per molecule of clodronate disodium, which is crucial for its stability and solubility in biological systems .

Structural Characteristics

  • Molecular Weight: Approximately 300.09 g/mol (anhydrous form).
  • Crystal Structure: Clodronate disodium crystallizes in a specific arrangement that allows it to interact favorably with hydroxyapatite crystals in bone tissue, thus enhancing its therapeutic efficacy .
Chemical Reactions Analysis

Clodronate disodium participates in various chemical reactions primarily related to its interaction with calcium phosphate in bone:

  • Inhibition of Osteoclast Activity: Clodronate forms complexes with hydroxyapatite, altering its crystalline structure and inhibiting osteoclast-mediated resorption without affecting mineralization .
  • Calcium Flux Reduction: In responsive patients, it decreases the release of calcium from bones into the bloodstream, effectively managing hypercalcemia associated with malignancy .
Mechanism of Action

The mechanism of action of clodronate disodium involves:

  • Targeting Osteoclasts: Clodronate is preferentially taken up by osteoclasts, where it interferes with their function and induces apoptosis (programmed cell death) in these cells.
  • Disruption of Bone Resorption: By binding to hydroxyapatite, it inhibits the dissolution of bone minerals, leading to reduced osteoclastic activity and subsequent decrease in bone resorption rates .
  • Calcium Homeostasis Regulation: Clodronate helps maintain serum calcium levels by preventing excessive release from bones during pathological conditions such as cancer metastasis .
Physical and Chemical Properties Analysis

Clodronate disodium exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder or solid.
  • Solubility: Highly soluble in water, which facilitates its administration via oral or intravenous routes.
  • Hygroscopic Nature: It absorbs moisture from the air, which can affect its storage and handling conditions .
  • Stability: Stable under normal conditions but sensitive to heat above 50 °C; should be stored in a cool, dry place .
Applications

Clodronate disodium has several significant applications in clinical practice:

  • Management of Bone Metastases: Used as an adjunct therapy for patients with metastatic bone disease to reduce skeletal-related events.
  • Treatment of Hypercalcemia: Effective in treating elevated calcium levels due to malignancy by inhibiting bone resorption.
  • Research Applications: Utilized in studies investigating osteoclast biology and therapies targeting bone metabolism disorders .
Pharmacological Mechanisms of Action

Molecular Interaction with Osteoclast Biology

Inhibition of Osteoclast-Mediated Bone Resorption

Clodronate disodium belongs to the first generation of bisphosphonates characterized by a simple chemical structure lacking nitrogen atoms. Its primary pharmacological action occurs at bone remodeling sites, where it exhibits high affinity for hydroxyapatite mineral components. Following administration, clodronate disodium preferentially accumulates at sites of active bone resorption, becoming incorporated into the bone matrix. During osteoclast-mediated resorption, the acidic microenvironment (pH ~4.5) within the resorption lacunae liberates clodronate disodium from the bone surface. The compound is subsequently internalized by osteoclasts via fluid-phase endocytosis, where it exerts potent inhibitory effects on bone degradation. This targeted delivery mechanism allows clodronate disodium to achieve effective intracellular concentrations specifically within bone-resorbing cells while minimizing systemic exposure [1] [2].

The internalization process initiates profound disruptions to osteoclast function. Clodronate disodium interferes with the formation and maintenance of the actin ring (podosomes), specialized structures essential for osteoclast attachment to the bone surface. Disruption of these cytoskeletal elements causes osteoclasts to detach from the bone matrix, thereby terminating active resorption. Additionally, the compound inhibits acidification processes within the resorption lacuna by interfering with vacuolar-type H+-ATPase (V-ATPase) activity, further diminishing the osteoclast's capacity for mineral dissolution. Through these combined actions on cellular attachment and acid secretion, clodronate disodium effectively suppresses osteoclast-mediated bone degradation [2].

Intracellular Metabolism to Non-Hydrolyzable Adenosine Triphosphate Analogs

Following cellular uptake, clodronate disodium undergoes intracellular metabolism that fundamentally differs from nitrogen-containing bisphosphonates. Within the osteoclast cytoplasm, clodronate disodium is metabolically incorporated into biochemical pathways normally reserved for endogenous adenosine triphosphate (ATP) synthesis. Specifically, aminoacyl-transfer ribonucleic acid (tRNA) synthetases mistakenly utilize the phosphonate groups of clodronate disodium in place of inorganic phosphate during ATP formation, generating a novel adenine nucleotide analog: adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl₂p). This biochemical transformation represents a critical activation step that converts the pharmacologically inert compound into its biologically active form [1] [3].

Table 1: Metabolic Conversion of Clodronate Disodium to AppCCl₂p

ProcessEnzymes InvolvedResulting MetaboliteKey Properties
ActivationAminoacyl-tRNA synthetasesAppCCl₂pNon-hydrolyzable ATP analog
AccumulationN/AAppCCl₂pResistant to enzymatic degradation
MechanismPhosphoanhydride bond substitutionβ,γ-dichloromethylene structurePrevents phosphate hydrolysis

The AppCCl₂p metabolite structurally resembles ATP but contains non-hydrolyzable P-C-P bonds instead of the native P-O-P bonds. This substitution renders the molecule resistant to enzymatic hydrolysis by ATPases and phosphatases. Consequently, AppCCl₂p accumulates to millimolar concentrations within the osteoclast cytoplasm, reaching levels approximately 1,000-fold higher than physiological ATP concentrations. This substantial accumulation occurs because the cell lacks metabolic pathways to degrade or excrete the compound efficiently. The biochemical inertness of AppCCl₂p allows it to persist intracellularly and mediate prolonged inhibitory effects on ATP-dependent processes [1] [3].

Induction of Osteoclast Apoptosis via Mitochondrial Dysregulation

The accumulated AppCCl₂p exerts direct cytotoxic effects through molecular mimicry that disrupts essential energy metabolism. The metabolite competitively inhibits mitochondrial adenine nucleotide translocase, a critical inner membrane protein responsible for exchanging mitochondrial ATP for cytosolic adenosine diphosphate (ADP). This inhibition severely compromises mitochondrial energy production by preventing ADP re-entry into the mitochondrial matrix, effectively stalling oxidative phosphorylation. Additionally, AppCCl₂p directly inhibits multiple ATP-dependent enzymes in the cytosol, including those involved in protein synthesis, ion trafficking, and cytoskeletal organization [1] [3].

The resulting bioenergetic crisis triggers intrinsic apoptosis pathways characterized by mitochondrial membrane depolarization, cytochrome c release, and activation of caspase-3-like proteases. Experimental studies demonstrate that osteoclasts exposed to clodronate disodium exhibit caspase-3 activation within 12-24 hours, followed by DNA fragmentation and morphological changes characteristic of programmed cell death. This selective induction of apoptosis occurs specifically in bone-resorbing osteoclasts rather than bone-forming osteoblasts, explaining the compound's targeted antiresorptive effects. The net pharmacological outcome is a significant reduction in osteoclast numbers and activity, leading to decreased bone turnover at both trabecular and cortical skeletal sites [1] [3] [5].

Immunomodulatory Pathways

Macrophage Depletion Mechanisms in Experimental Models

Beyond its osteoclast-targeted actions, clodronate disodium exhibits significant immunomodulatory properties, particularly in experimental settings. Liposomal encapsulation represents the primary delivery method for selective macrophage depletion in research models. When administered intravenously, liposomal clodronate disodium is efficiently phagocytosed by mononuclear phagocyte system cells, including tissue-resident macrophages and circulating monocytes. Following phagocytosis, the phospholipid bilayer of the liposome is degraded by lysosomal enzymes, releasing high concentrations of clodronate disodium directly into the macrophage cytoplasm [5] [6].

The intracellular mechanism mirrors that observed in osteoclasts: clodronate disodium is metabolized into AppCCl₂p, which accumulates to cytotoxic levels. The resulting adenine nucleotide analog disrupts mitochondrial function and induces caspase-mediated apoptosis specifically in phagocytic cells. This selective depletion approach has become an invaluable research tool for investigating macrophage functions across numerous physiological systems. Studies employing liposomal clodronate disodium have elucidated essential roles of macrophages in neuroinflammation models (following direct central nervous system administration), antigen presentation, wound healing, and tumor microenvironment modulation. Importantly, this depletion mechanism is temporary, with repopulation occurring from bone marrow progenitors within 3-7 days post-treatment [5] [6] [8].

Table 2: Applications of Liposomal Clodronate in Experimental Immunology

Research AreaTarget CellsExperimental OutcomesKey References
NeuroinflammationMicrogliaReduced pain hypersensitivity after nerve injury [6]
ArthritisSynovial macrophagesDecreased joint inflammation and erosion [5]
Cancer biologyTumor-associated macrophagesInhibited angiogenesis and metastasis [5]
Infectious diseaseHepatic/splenic macrophagesEnhanced pathogen susceptibility [5]

Suppression of Pro-Inflammatory Cytokine Production

Clodronate disodium modulates inflammatory responses beyond cellular depletion through direct suppression of pro-inflammatory mediator production. In vitro studies using fibroblast-like synoviocytes and macrophage cell lines demonstrate that clodronate disodium significantly inhibits tumor necrosis factor alpha (TNF-α)-stimulated expression of multiple cytokines and chemokines. At molecular concentrations as low as 0.1 micromolar, clodronate disodium suppresses TNF-α-induced inducible nitric oxide synthase expression, reducing nitric oxide production and associated tissue damage. At higher concentrations (10 micromolar), it significantly decreases interleukin-1, interleukin-6, monocyte chemoattractant protein-1, and regulated on activation, normal T cell expressed and secreted production [8].

Recent research has revealed novel molecular mechanisms underlying these anti-inflammatory effects. Clodronate disodium administration reverses TNF-α-mediated suppression of cystathionine-γ-lyase expression, the enzyme responsible for hydrogen sulfide production. By restoring cystathionine-γ-lyase activity and hydrogen sulfide biosynthesis, clodronate disodium counteracts the pro-inflammatory effects of TNF-α. Hydrogen sulfide functions as an endogenous gaseous mediator that inhibits nuclear factor kappa B activation and promotes the expression of anti-inflammatory proteins. This molecular pathway represents a newly identified mechanism contributing to clodronate disodium's ability to resolve inflammation independent of its effects on phagocyte viability [8].

The cytokine-modulating effects occur rapidly (within 1 hour of administration) and do not require prolonged exposure, suggesting direct pharmacological interference with intracellular signaling cascades rather than secondary consequences of cytotoxicity. This rapid action has particular therapeutic relevance in acute inflammatory conditions such as complex regional pain syndrome and acute bone marrow edema, where clinical studies report prompt analgesic and anti-inflammatory effects following intravenous clodronate disodium administration. The compound's dual actions—reducing inflammatory cell numbers and suppressing mediator production—create a potent anti-inflammatory profile that extends beyond its original classification as a simple bone antiresorptive agent [5] [8].

Properties

CAS Number

22560-50-5

Product Name

Clodronate disodium

IUPAC Name

disodium;[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate;tetrahydrate

Molecular Formula

CH4Cl2NaO6P2

Molecular Weight

267.88 g/mol

InChI

InChI=1S/CH4Cl2O6P2.Na/c2-1(3,10(4,5)6)11(7,8)9;/h(H2,4,5,6)(H2,7,8,9);

InChI Key

BABBUYLLEOIZKQ-UHFFFAOYSA-N

SMILES

C(P(=O)([O-])[O-])(P(=O)([O-])[O-])(Cl)Cl.[Na+].[Na+]

Synonyms

Acid, Clodronic
Acid, Dichloromethanediphosphonic
Biphosphonate, Dichloromethylene
Bonefos
Cl2MDP
Clodronate
Clodronate Disodium
Clodronate Sodium
Clodronic Acid
Dichloromethane Diphosphonate
Dichloromethanediphosphonate
Dichloromethanediphosphonic Acid
Dichloromethylene Biphosphonate
Dichloromethylene Diphosphonate
Dichloromethylenebisphosphonate
Diphosphonate, Dichloromethane
Diphosphonate, Dichloromethylene
Disodium, Clodronate
Sodium, Clodronate

Canonical SMILES

C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.